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This document provides detailed protocols for in vitro assays designed to identify and

characterize inhibitors of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). ACAT2 is a key

enzyme in cholesterol metabolism, primarily responsible for the esterification of cholesterol in

the liver and intestines.[1][2] Its role in lipoprotein assembly makes it a significant target for

therapeutic intervention in hypercholesterolemia and atherosclerosis.[2][3] The following

protocols describe two common methods for assessing ACAT2 inhibition in vitro: a cell-based

fluorescence assay using NBD-cholesterol and a fluorescence-based enzymatic assay.

Mechanism of Action of ACAT2
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the

formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. There are two

isoforms, ACAT1 and ACAT2, with distinct tissue distributions and functions.[1] ACAT1 is

ubiquitously expressed and is involved in storing excess cholesterol in cytoplasmic lipid

droplets. ACAT2 is primarily found in the liver and intestines, where it provides the cholesteryl

esters necessary for the assembly of lipoproteins, such as very-low-density lipoprotein (VLDL).

[2] By converting free cholesterol into cholesteryl esters, ACAT2 plays a crucial role in

regulating cellular cholesterol homeostasis and influencing plasma cholesterol levels. Selective

inhibition of ACAT2 is a promising strategy for reducing plasma lipoprotein cholesterol.[1][2]
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Caption: ACAT2-mediated cholesterol esterification pathway and its inhibition.

Quantitative Data Summary
The following table summarizes the inhibitory activity of a known selective ACAT2 inhibitor,

Pyripyropene A, as determined by in vitro assays.
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Compound Target Assay Type Cell Line IC50 Reference

Pyripyropene

A
ACAT2

Cell-Based

NBD-

Cholesterol

Assay

AC29 cells

stably

transfected

with ACAT2

25 µM [1]

Pyripyropene

A
ACAT1

Cell-Based

NBD-

Cholesterol

Assay

AC29 cells

stably

transfected

with ACAT1

179 µM [1]

Experimental Protocols
Protocol 1: Cell-Based ACAT2 Inhibition Assay Using
NBD-Cholesterol
This protocol describes a fluorescence-based assay to measure ACAT2 activity in a cellular

context by monitoring the esterification of the fluorescent cholesterol analog, NBD-cholesterol.

[1][3][4] When NBD-cholesterol is esterified by ACAT2, it localizes to nonpolar lipid droplets,

resulting in a significant increase in fluorescence.[1]

Materials:

AC29 cell line (ACAT-deficient)

AC29 cells stably transfected with human ACAT2

AC29 cells stably transfected with human ACAT1 (for selectivity testing)

HepG2 cells (human liver cancer cell line, expresses ACAT2)[3]

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin
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96-well black, clear-bottom tissue culture plates

NBD-cholesterol

Test inhibitor (e.g., Acat-IN-2)

Positive control inhibitor (e.g., Pyripyropene A)

CP113,818 (a potent ACAT inhibitor for background determination)[4]

Phosphate Buffered Saline (PBS)

Fluorescence microplate reader

Experimental Workflow:
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Caption: Workflow for the cell-based ACAT2 inhibition assay.

Procedure:

Cell Seeding:
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Seed ACAT2-expressing cells (e.g., ACAT2-transfected AC29 cells or HepG2 cells) into a

96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells per well.[3]

Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at

37°C in a 5% CO2 incubator.

Compound Treatment:

Prepare serial dilutions of the test inhibitor (Acat-IN-2) and control compounds in serum-

free medium.

On the day of the assay, carefully remove the culture medium from the wells.

Add 100 µL of the medium containing the desired concentration of the test inhibitor and a

final concentration of 0.5-1 µg/mL NBD-cholesterol to each well.[3][4]

Include wells with NBD-cholesterol only (no inhibitor, 100% activity) and wells with NBD-

cholesterol and a high concentration of a potent ACAT inhibitor like CP113,818 (2 µg/mL)

to determine the background fluorescence.[4]

Incubation:

Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[3][4]

Fluorescence Measurement:

After incubation, remove the medium and wash the cells gently with PBS.

Add 100 µL of PBS to each well.

Measure the fluorescence intensity using a microplate reader at an excitation wavelength

of 488 nm and an emission wavelength of 535 nm.[3]

Data Analysis:

Subtract the background fluorescence (from cells treated with a potent ACAT inhibitor)

from all other readings.
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Calculate the percentage of inhibition for each concentration of the test compound relative

to the "no inhibitor" control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Protocol 2: Fluorescence-Based Enzymatic Assay for
ACAT Activity
This protocol measures the activity of purified or microsomal ACAT enzyme by detecting the

release of Coenzyme A (CoA) during the cholesterol esterification reaction. The free thiol group

of CoA reacts with a thiol-sensitive fluorescent probe, leading to an increase in fluorescence.

Materials:

Purified human ACAT2 enzyme or microsomal fractions containing ACAT2

Reaction buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Substrate micelles (containing cholesterol, POPC, and taurocholate)

Oleoyl-CoA (acyl donor)

Thiol-sensitive fluorescent probe (e.g., ThioGlo4)

Test inhibitor (Acat-IN-2)

96-well black plates

Fluorescence microplate reader

Experimental Workflow:
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Prepare reaction mixture:
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Add ACAT2 enzyme to initiate the reaction
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Caption: Workflow for the fluorescence-based enzymatic ACAT2 assay.

Procedure:

Preparation of Reagents:

Prepare substrate micelles containing 2 mM cholesterol, 10 mM POPC, and 18.6 mM

taurocholate in the reaction buffer.

Prepare a stock solution of Oleoyl-CoA.

Prepare working solutions of the test inhibitor at various concentrations.

Assay Setup:
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In a 96-well black plate, add the reaction components in the following order:

Reaction buffer

Substrate micelles

Thiol-sensitive fluorescent probe

Test inhibitor or vehicle control

Pre-incubate the plate at 37°C for 10 minutes.

Enzymatic Reaction:

Initiate the reaction by adding the ACAT2 enzyme preparation to each well.

Immediately start monitoring the fluorescence increase in a kinetic mode using a

microplate reader (e.g., excitation 400-420 nm, emission 465-485 nm for a probe like

ThioGlo4).[5]

Data Analysis:

Determine the initial rate of the reaction (slope of the linear portion of the fluorescence

versus time curve) for each inhibitor concentration.

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value.

Selectivity Profiling
To determine the selectivity of an inhibitor for ACAT2 over ACAT1, the described assays should

be performed in parallel using both ACAT1 and ACAT2 expressing cells or purified enzymes.

The ratio of the IC50 value for ACAT1 to the IC50 value for ACAT2 provides the selectivity

index. A higher selectivity index indicates greater selectivity for ACAT2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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